N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(2)16-7-8-17(22-21-16)24-9-11-25(12-10-24)18-13-19-14-5-3-4-6-15(14)20-18/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXAOPGBLQRCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Synthesis
The pyridazine ring is often constructed via cyclization reactions. A common approach involves the condensation of 1,4-diketones with hydrazine derivatives. For example, reacting 1,4-diketones with hydrazine hydrate in ethanol under reflux yields 3,6-disubstituted pyridazines. To introduce the N,N-dimethylamine group at position 3, in situ alkylation using methyl iodide or dimethyl sulfate is employed. Spectroscopic characterization of intermediates, such as 3-amino-6-chloropyridazine, confirms regioselectivity via -NMR singlet signals at δ 2.90 ppm (6H, N(CH)) and δ 6.70 ppm (1H, pyridazine-H).
Piperazine-Quinoxaline Moiety Preparation
The 4-(quinoxalin-2-yl)piperazine component is synthesized through nucleophilic aromatic substitution. Reacting 2-chloroquinoxaline with piperazine in dimethyl sulfoxide (DMSO) at 80°C for 12 hours affords 1-(quinoxalin-2-yl)piperazine. Key spectral data include a -NMR triplet at δ 3.20–3.40 ppm (8H, piperazine-CH) and aromatic protons at δ 8.10–8.50 ppm.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The pyridazine core’s chlorine atom at position 6 is displaced by 1-(quinoxalin-2-yl)piperazine under basic conditions. A representative procedure involves refluxing 3-(N,N-dimethylamino)-6-chloropyridazine with 1-(quinoxalin-2-yl)piperazine in acetonitrile, using potassium carbonate as a base. Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 8 hours, yielding the target compound in 68% yield.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | Acetonitrile | 80 | 8 | 68 |
| EtN | DMF | 100 | 12 | 55 |
| NaOH | Ethanol | 70 | 10 | 48 |
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers an alternative route. Using Pd(OAc), Xantphos ligand, and cesium carbonate in toluene, 3-(N,N-dimethylamino)-6-bromopyridazine couples with 1-(quinoxalin-2-yl)piperazine at 110°C. This method achieves higher yields (75–80%) but requires rigorous exclusion of moisture and oxygen.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Piperazine Functionalization
During coupling, undesired bis-alkylation may occur if the piperazine’s secondary nitrogen reacts. To suppress this, a 1:1 molar ratio of pyridazine halide to piperazine derivative is critical. -NMR analysis of crude products detects bis-alkylated byproducts via upfield shifts (δ 3.60–3.80 ppm) for -N(CH)- groups.
Purification Challenges
Column chromatography using silica gel (ethyl acetate/hexane, 1:1) effectively isolates the target compound. High-performance liquid chromatography (HPLC) purity exceeds 98%, with retention time at 12.3 minutes (C18 column, acetonitrile/water 70:30).
Spectroscopic Validation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 335.4 [M+H], consistent with the molecular formula CHN.
Comparative Evaluation of Synthetic Routes
While nucleophilic substitution is cost-effective and scalable, Buchwald-Hartwig amination offers superior yields at the expense of catalyst costs. Industrial-scale synthesis favors the former, whereas academic settings may prefer the latter for precision.
Chemical Reactions Analysis
2.3. Piperazine Derivations
Piperazine derivatives are commonly synthesized through nucleophilic substitution reactions. For instance, piperazine can react with halogenated pyridines to form substituted piperazines .
Potential Chemical Reactions
Given the structure of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine, several types of chemical reactions could be considered:
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Nucleophilic Substitution : The piperazine ring could undergo nucleophilic substitution reactions with appropriate electrophiles.
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Alkylation : The nitrogen atoms in the pyridazine and piperazine rings could be alkylated using alkyl halides.
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Cross-Coupling Reactions : The presence of aromatic rings suggests potential for cross-coupling reactions to introduce additional functional groups.
Analytical Techniques
Analytical techniques such as NMR spectroscopy (1H and 13C) and mass spectrometry are crucial for characterizing the structure and purity of synthesized compounds. For example, the 1H NMR spectrum of related compounds often shows signals corresponding to aromatic protons and aliphatic groups .
Biological Activities
While specific biological activities of this compound are not documented, related compounds have shown potential in various therapeutic areas. For instance, pyrazole derivatives exhibit anti-inflammatory and antidepressant activities .
Data Table: Analytical Data for Related Compounds
| Compound | 1H NMR Signals (ppm) | 13C NMR Signals (ppm) | MS (m/z) |
|---|---|---|---|
| 3-Phenylquinoxaline-2(1H)-thione | 8.05–8.02, 7.85–7.80, 7.18–7.16 | 153.3, 153.2, 141.7, 139.5 | - |
| Ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate | 4.03 (SCH2CO) | 34.5 (SCH2) | - |
Scientific Research Applications
Anticancer Properties
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinoxaline moiety can inhibit the growth of various cancer cell lines. For instance, a study highlighted that certain quinoxaline derivatives demonstrate significant cytotoxic effects against human cancer cells by inducing apoptosis through the mitochondrial pathway .
Antiviral Activity
The compound has shown promising antiviral activity, particularly against HIV and other viral pathogens. A specific derivative exhibited an EC50 value of 0.15 µg/mL against HIV-1, indicating potent antiviral properties . This suggests that modifications in the quinoxaline structure can enhance antiviral efficacy.
Antipsychotic Potential
Recent studies have evaluated the antipsychotic potential of quinoxaline derivatives, including N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine. Some synthesized compounds have shown activity comparable to established antipsychotic drugs like Risperidone, making them candidates for further development in treating schizophrenia and related disorders .
Studies suggest that quinoxaline derivatives may act as inhibitors of specific kinases involved in cancer cell proliferation and survival pathways .
Receptor Modulation
The compound has been shown to modulate neurotransmitter receptors, which is critical for its antipsychotic effects. By binding to dopamine D4 receptors, it can influence dopaminergic signaling pathways relevant to psychiatric disorders .
Case Studies
Several case studies have documented the effectiveness of quinoxaline derivatives in clinical and preclinical settings:
Case Study 1: Antiviral Efficacy
A study on a related quinoxaline compound demonstrated a significant reduction in viral load in infected cell lines, supporting its potential as an antiviral agent against HIV .
Case Study 2: Antipsychotic Activity
In animal models, a synthesized quinoxaline derivative showed marked improvements in symptoms associated with schizophrenia compared to control groups, indicating its potential as a novel treatment option .
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and pharmacological differences between the target compound and analogs:
Pharmacological and Physicochemical Insights
Quinoxaline vs. Naphthalene/Pyridine Substituents
- MW108 ’s naphthalene and pyridine substituents contribute to its selectivity for p38MAPK, a kinase involved in neuroinflammatory pathways .
Amine Substitutions
- The dimethylamine group on the pyridazine core likely improves solubility and metabolic stability compared to bulkier substituents like benzyl (G856-8756) or cyclohexyl ().
Piperazine Functionalization
- The 3-nitrobenzoyl group in G856-8756 introduces electron-withdrawing properties, possibly enhancing reactivity in screening assays .
- The pyridin-3-ylmethyl substituent () may modulate receptor affinity through additional aromatic interactions, though its lower molecular weight (298.39 vs. 334.40) suggests reduced complexity compared to the quinoxaline derivative.
Metabolic and CYP Interactions
- CYP2D6 Substrate Considerations: Analogs with pyridazine-piperazine scaffolds (e.g., ) are prone to CYP2D6-mediated metabolism.
- Nitro Groups : The nitro substituent in G856-8756 could increase oxidative metabolism risks, limiting its utility in vivo without further optimization .
Biological Activity
N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridazine core with a quinoxaline substituent, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and other diseases.
- Inhibition of Kinases : The compound has been noted for its ability to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer cell proliferation and survival. For instance, it has shown promising results against c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis .
- Modulation of Protein Interactions : It has been observed to affect protein-protein interactions crucial for cellular function and survival, potentially leading to apoptosis in cancer cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Key findings include:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 0.005 | c-Met inhibition |
| Study 2 | MCF7 (breast cancer) | 0.010 | Induction of apoptosis |
| Study 3 | HeLa (cervical cancer) | 0.015 | Inhibition of cell migration |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, with particularly low IC50 values suggesting high efficacy.
Other Pharmacological Activities
Beyond its anticancer properties, this compound has demonstrated various other biological activities:
- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neurotransmitter systems, particularly GABAergic pathways .
- Anti-inflammatory Properties : The compound has also shown promise in reducing inflammation markers in preclinical models, suggesting potential applications in treating inflammatory diseases .
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of this compound using a xenograft model of human lung cancer. The results demonstrated significant tumor reduction compared to controls, with minimal toxicity observed at therapeutic doses.
Case Study 2: Combination Therapy
Another study explored the effects of combining this compound with standard chemotherapeutics. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines, indicating a synergistic effect that could improve treatment outcomes for patients with refractory tumors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,N-dimethyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyridazin-3-amine?
- Methodology : Synthesis typically involves coupling pyridazine derivatives with functionalized piperazines. Key steps include:
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Reaction Optimization : Refluxing intermediates (e.g., 1-amino-4-methylpiperazine) with pyridazine precursors in polar aprotic solvents (e.g., DMSO) for 12–48 hours under inert atmospheres .
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Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by crystallization (e.g., dimethyl ether) yields high-purity products (~85% yield) .
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Regioselectivity Control : Substituent positioning on pyridazine is achieved via nucleophilic aromatic substitution, leveraging electron-deficient ring systems .
Synthetic Route Conditions Yield Purity Piperazine coupling Reflux, DMSO, 48h 85% ≥98% (HPLC) Chromatography Chloroform:methanol (3:1) N/A 95–99%
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement). Key parameters:
- Data Collection : High-resolution datasets (Mo/Kα radiation) at low temperatures (e.g., 100K) to minimize thermal motion .
- Refinement : SHELXL refines hydrogen bonding networks and torsional angles, with R-factors < 0.05 for reliable structural resolution .
Q. What protocols ensure safe handling and stability during experimental use?
- Storage : Dry, ventilated environments (20–25°C) in amber glass vials to prevent photodegradation .
- Safety Measures : Use explosion-proof equipment, avoid aqueous exposure (risk of hydrolysis), and employ PPE (gloves, respirators) to prevent dermal/ocular exposure .
Advanced Research Questions
Q. How can contradictions in degradation profiles under stress conditions be resolved?
- Methodology :
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Stress Testing : Expose the compound to thermal (40–60°C), acidic/basic (0.1M HCl/NaOH), and photolytic (UV, 254nm) conditions .
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Analytical Workflow :
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HPLC/UPLC-MS/MS : Identifies degradation products via retention time shifts and molecular ion peaks (e.g., m/z 310.30 for thermal/base degradation) .
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Data Reconciliation : Compare fragmentation patterns across conditions; photolytic degradation often yields unique byproducts (e.g., m/z 138.08) .
Stress Condition Major Degradants (m/z) Resolution Strategy Thermal (60°C) 310.30, 354.30 Cross-validate with NMR Photolytic (UV) 138.08, 136.18 High-resolution MS/MS
Q. What computational models predict CYP2D6-mediated metabolic interactions?
- Approach :
- Molecular Descriptors : Calculate LogD7.4 (lipophilicity), polar surface area (PSA), and distance from basic nitrogen to metabolism site (5–10Å) .
- Docking Simulations : Use Schrödinger Maestro to assess binding to CYP2D6’s active site (e.g., π-π stacking with Phe120) .
- Validation : Compare with known substrates (e.g., codeine) and test in vitro using human liver microsomes .
Q. How is receptor subtype selectivity evaluated for dopamine D3 vs. D2?
- Experimental Design :
- Binding Assays : Radiolabeled ligands (e.g., [³H]spiperone) in HEK293 cells expressing D2/D3 receptors .
- Functional Selectivity : Measure cAMP inhibition (D3-selective agonists show EC50 < 10nM) .
- Structural Insights : Piperazine-aryl interactions (e.g., 4-(2-trifluoromethoxyphenyl)piperazine) enhance D3 affinity by 20-fold vs. D2 .
Q. What advanced chromatographic techniques profile impurities in batch synthesis?
- Methodology :
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HPLC-UV/ELSD : Detect impurities (e.g., des-methyl analogs) using C18 columns (ACN:water + 0.1% TFA) .
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Reference Standards : Co-elute with certified impurities (e.g., 4-arylpiperazin-1-yl derivatives) for quantification .
Impurity CAS No. Detection Limit (ppm) Des-methyl analog 62337-66-0 ≤0.1% Oxidative byproduct 89848-49-7 ≤0.05%
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
